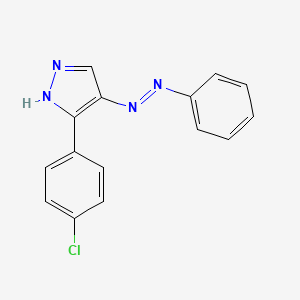
3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone” consists of 15 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 4 nitrogen atoms.Scientific Research Applications
Synthesis and Structural Characterization
Research has shown that derivatives of 3-(4-chlorophenyl)-4H-pyrazol-4-one have been synthesized through various chemical reactions, often aiming at exploring their potential biological activities. For instance, novel compounds containing the pyrazole nucleus and modifications thereof have been synthesized to investigate their potential as antimicrobial agents. These compounds have been characterized using techniques such as FTIR, NMR, and mass spectral data to confirm their structures (Prathap et al., 2014).
Antimicrobial and Antitubercular Activities
The antimicrobial properties of derivatives of 3-(4-chlorophenyl)-4H-pyrazol-4-one have been extensively studied. For example, some derivatives have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, as well as antibacterial and antifungal properties against various pathogens. These findings suggest the potential of these compounds in developing new antimicrobial agents (Prathap et al., 2014); (B'Bhatt & Sharma, 2017).
Antioxidant Activity
While some derivatives have been evaluated for their antioxidant activity, the results have often shown poor antioxidant properties. This suggests that while these compounds may be promising for antimicrobial uses, their efficacy as antioxidants is limited (Prathap et al., 2014).
Molecular Docking and Quantum Chemical Studies
Some studies have focused on the molecular structure, spectroscopic analysis, and computational studies to understand the interaction mechanisms of these compounds with biological targets. Molecular docking studies, for example, have been used to explore how these compounds bind to enzymes or proteins, providing insights into their potential mechanism of action against various diseases (Sivakumar et al., 2021).
Future Directions
While specific future directions for “3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone” are not available, there is ongoing research into the pharmacological activities of pyrazoline derivatives. These compounds have shown promise in a variety of applications, including as potential antimicrobial and antiproliferative agents .
properties
IUPAC Name |
[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4/c16-12-8-6-11(7-9-12)15-14(10-17-20-15)19-18-13-4-2-1-3-5-13/h1-10H,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYKZYKEKLVSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(4-chlorophenyl)-4H-pyrazol-4-one N-phenylhydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

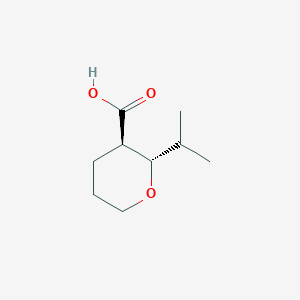
![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)
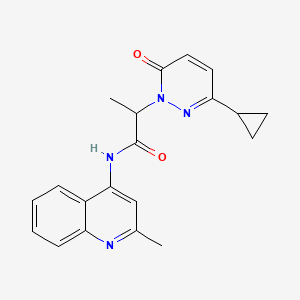
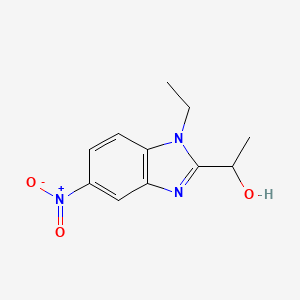
![2-Chloro-N-[[1-(trifluoromethylsulfonyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2628198.png)
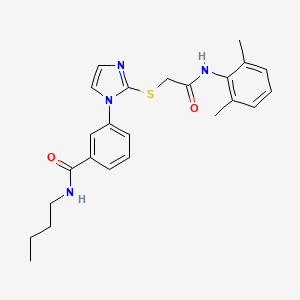
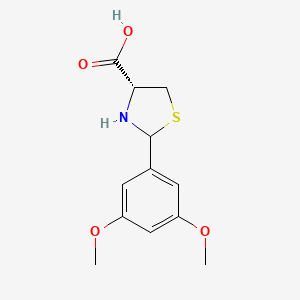
![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)
![2-(4-chlorophenoxy)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2628206.png)
![tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B2628207.png)
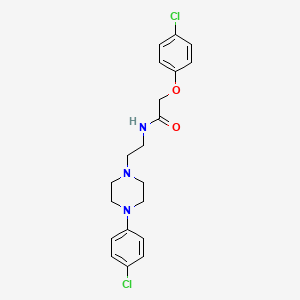

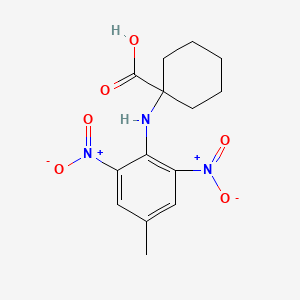
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628215.png)